3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile
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Overview
Description
3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile is an organic compound with a unique structure that includes a furan ring substituted with a 4-methylphenyl group, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the 4-methylphenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl₃) are employed in substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include primary amines or alcohols.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4′-Methylphenyl)-8-methylxanthine: This compound shares the 4-methylphenyl group but differs in its core structure, which is a xanthine derivative.
4-Methylpropiophenone: Similar in having a 4-methylphenyl group, but it has a different functional group (ketone) attached to the phenyl ring.
Uniqueness
3-(4-Methylphenyl)-5-oxo-2H-furan-4-carbonitrile is unique due to its combination of a furan ring, nitrile group, and ketone group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C12H9NO2 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-oxo-2H-furan-4-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-8-2-4-9(5-3-8)11-7-15-12(14)10(11)6-13/h2-5H,7H2,1H3 |
InChI Key |
AUCNMMMCYLJLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |
Origin of Product |
United States |
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